Bilorphin was first isolated from the fungal species Penicillium sp. MST-MF667, which was initially reported as P. bilaii. The extraction process involved solvent partitioning followed by reversed-phase high-performance liquid chromatography (HPLC), leading to the identification of bilorphin and its analogs. In terms of classification, bilorphin is categorized under synthetic peptides with opioid activity, specifically targeting the μ-opioid receptor.
The synthesis of bilorphin primarily employs solid-phase peptide synthesis (SPPS), utilizing the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. This method allows for efficient assembly of peptide chains with minimal loss of material:
The entire process is monitored through mass spectrometry and analytical HPLC to ensure the correct assembly and purity of the synthesized peptide .
Bilorphin's molecular structure consists of four amino acids arranged in a specific sequence that contributes to its biological activity. The unique alternating sequence of amino acids (LDLD) enhances its interaction with opioid receptors:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of bilorphin during synthesis .
Bilorphin undergoes various chemical reactions typical of peptide compounds:
These reactions are critical for understanding the pharmacodynamics and potential therapeutic applications of bilorphin .
Bilorphin acts primarily as an agonist at the μ-opioid receptor, which plays a crucial role in mediating pain relief and other opioid effects:
These properties are essential for formulating bilorphin into usable pharmaceutical products .
Bilorphin's primary applications lie within pharmacology and medicinal chemistry:
Ongoing research aims to further elucidate its pharmacological profile and optimize its therapeutic potential .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3